3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid
Description
3-(2-Hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid is an imidazole-derived carboxylic acid characterized by a hydroxy group at the 2-position and methyl substituents at the 4- and 5-positions of the imidazole ring. Below, we compare this compound with structurally related analogs to elucidate substituent effects on properties and applications.
Properties
IUPAC Name |
3-(4,5-dimethyl-2-oxo-1H-imidazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(2)10(8(13)9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,9,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNGHUOSPHDKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N1)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective alkylation and hydroxylation reactions.
Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a nucleophilic substitution reaction using a suitable halogenated propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions:
Key Findings :
-
Ethyl acetate is an optimal solvent for esterification due to compatibility with silica gel chromatography purification.
-
Amide bond formation requires coupling agents (e.g., EDCI) to enhance electrophilicity of the carboxylate.
Oxidation of Hydroxy Substituents
The hydroxyl group on the imidazole ring participates in oxidation:
| Oxidizing Agent | Conditions | Products | Selectivity | Ref. |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C, 2 h | Ketone derivative (C=O formation) | Moderate | |
| Dess-Martin periodinane | CH₂Cl₂, 0°C to RT, 1 h | Oxidized imidazole | High |
Mechanistic Insight :
-
KMnO₄ in acidic media cleaves C–H bonds adjacent to hydroxyl groups, forming carbonyls.
-
Dess-Martin periodinane selectively oxidizes alcohols without affecting acid groups .
Decarboxylation Reactions
Thermal or catalytic decarboxylation of the propanoic acid chain:
Limitations :
Hydrogenation and Reduction
Selective reduction of functional groups:
| Substrate | Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Imidazole ring | H₂ (85 bar), Pd/C, 70°C | Partially saturated imidazoline | 60% | |
| Carboxylic acid | LiAlH₄, THF, 0°C to RT | 3-(imidazolyl)propanol | 71% |
Critical Parameters :
Biochemical Interactions
The compound’s imidazole moiety facilitates metal chelation and enzymatic interactions:
Structural Relevance :
Synthetic Modifications of the Imidazole Ring
Electrophilic substitution and cross-coupling:
| Reaction | Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 4-Nitroimidazole derivative | 55% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl-substituted imidazole | 63% |
Optimization Notes :
Scientific Research Applications
3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups on the imidazole ring can participate in hydrogen bonding and hydrophobic interactions, respectively, which can modulate the activity of the target molecules . The propanoic acid side chain can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid
- Structure: Diphenyl groups at the 4- and 5-positions of the imidazole ring; propanoic acid at the 2-position .
- Molecular Weight : 291.31–292.34 (vs. ~254.27 for the target compound).
- Key Differences: Hydrophobicity: Diphenyl substituents increase lipophilicity, reducing aqueous solubility compared to the dimethyl and hydroxy groups in the target compound.
3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic Acid Hydrochloride
- Structure: Propanoic acid at the 1-position of the imidazole ring; diphenyl groups at 4- and 5-positions; hydrochloride salt .
- Molecular Weight : 328.77.
- Key Differences :
- Solubility : The hydrochloride salt improves aqueous solubility relative to the free acid form.
- Substituent Position : The 1-position linkage may sterically hinder interactions compared to the 2-hydroxy group in the target compound.
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
- Structure : Methyl group at the 1-position; thioether linkage at the 2-position .
- Key Differences :
- Electronic Effects : The thioether (C–S–C) group is less polar than a hydroxy group, increasing lipophilicity.
- Synthesis Challenges : Substitution at sulfur avoids regioselectivity issues seen in N-substituted imidazoles.
Solubility and Stability
Biological Activity
3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid, a compound featuring an imidazole ring, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anticancer effects, neuroprotective potential, and antimicrobial activities.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Molecular Formula: C6H8N2O2
Molecular Weight: 144.14 g/mol
SMILES Notation: CC(C(=O)O)N1C(=N)C=C1C
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In a study evaluating various imidazole derivatives, this compound showed potent cytotoxicity against several cancer cell lines, including SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate) cells. The mechanism of action appears to involve the inhibition of tubulin assembly, which is critical for cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-OV-3 | <5 | Tubulin Assembly Inhibition |
| NCI-H460 | <5 | Tubulin Assembly Inhibition |
| DU-145 | <5 | Tubulin Assembly Inhibition |
These findings suggest that the compound's structural features facilitate interactions with tubulin, leading to disrupted microtubule dynamics and ultimately inducing apoptosis in cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its potential neuroprotective effects. A study indicated that imidazole compounds could inhibit the production of amyloid-beta peptides implicated in Alzheimer's disease. This suggests a possible role in mitigating neurodegenerative processes by modulating pathways associated with neuroinflammation and oxidative stress .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. It demonstrated effectiveness against various pathogens in vitro, indicating potential applications in treating infections caused by resistant strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Assessment : A comprehensive evaluation of imidazole derivatives highlighted that this compound exhibited one of the lowest IC50 values across multiple cancer cell lines, underscoring its potency as an anticancer agent .
- Neuroprotective Mechanisms : Research into neuroprotective agents identified this compound's ability to reduce amyloid-beta levels in neuronal cultures, suggesting a therapeutic avenue for Alzheimer's disease management .
- Broad-Spectrum Antimicrobial Activity : In vitro assays showed that this compound inhibited growth in various bacterial strains, presenting opportunities for developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-bromopropanoic acid with methimazole under controlled conditions (e.g., reflux in a polar solvent like ethanol) ensures regioselective substitution at the sulfur atom (S-2) of the imidazole ring. Alternative routes involve β-oxidation pathways for prodrug activation, where mitochondrial enzymes release active moieties . Challenges include competing substitution at nitrogen sites (N-3), which requires optimization of reaction time, temperature, and stoichiometry to minimize byproducts.
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and hydrogen bonding (e.g., hydroxy group at C-2). Peaks near δ 12-13 ppm (DMSO-d6) indicate exchangeable protons like -OH or NH .
- IR Spectroscopy : Bands at ~1650–1660 cm⁻¹ confirm C=N stretching in the imidazole ring, while broad peaks around 3400 cm⁻¹ suggest hydroxyl groups .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N ratios .
Q. What are the key challenges in purifying this compound?
- Methodological Answer : Byproducts from competing substitution reactions (e.g., N-alkylation) and residual solvents require sequential purification steps. Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) effectively isolates the target compound. Solubility limitations in non-polar solvents necessitate careful solvent selection .
Advanced Research Questions
Q. How can regioselectivity issues in the alkylation of imidazole rings during synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using bulky leaving groups (e.g., bromine instead of chlorine) or activating the imidazole sulfur via deprotonation (with NaH) directs substitution to S-2. Monitoring reaction progress via TLC or LC-MS helps terminate reactions before N-alkylation dominates. Computational modeling (e.g., DFT) can predict reactive sites and guide condition optimization .
Q. How can crystallographic software like SHELX or OLEX2 resolve structural ambiguities?
- Methodological Answer : SHELX refines high-resolution X-ray data to model hydrogen bonding and disorder. For example, twin refinement in SHELXL resolves overlapping diffraction patterns in cases of crystal twinning. OLEX2 integrates structure solution (via charge flipping or direct methods) with graphical validation tools to correct bond-length mismatches and validate hydrogen positions .
Q. What computational methods predict the optoelectronic properties of imidazole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and absorption spectra. For 2,4,5-triaryl imidazoles, substituent effects (e.g., electron-withdrawing groups like -CN) are analyzed to tailor optoelectronic behavior. Software like Gaussian or ORCA facilitates these simulations .
Q. How does the compound’s structure influence its metabolic pathways in biological systems?
- Methodological Answer : The propanoic acid backbone undergoes β-oxidation in mitochondria, releasing hydroxy-imidazole metabolites. LC-MS/MS tracks phase I/II metabolites (e.g., dehydroxylated or glucuronidated derivatives). Comparative studies with analogs (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid) reveal structure-dependent conjugation rates .
Q. What strategies mitigate data contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validation is critical. For example, NMR-detected tautomers (e.g., keto-enol forms) may differ from solid-state crystallographic data. Dynamic NMR experiments or variable-temperature crystallography resolve such discrepancies. Impurity analysis (via HPLC) identifies contaminants that skew spectroscopic results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
